molecular formula C9H7N5 B2694552 3-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carbonitrile CAS No. 2310101-98-3

3-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carbonitrile

Cat. No.: B2694552
CAS No.: 2310101-98-3
M. Wt: 185.19
InChI Key: BOTFEQKDDUVFIP-UHFFFAOYSA-N
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Description

“3-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carbonitrile” is a compound that contains a pyrazole nucleus . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Scientific Research Applications

Synthesis and Biological Activity

  • Fused Pyrazolo[1,5-a]pyrimidines Synthesis : Utilizing similar compounds as intermediates, researchers have synthesized fused pyrazolo[1,5-a]pyrimidines that showed notable antibacterial and antifungal activities, as well as cytotoxicity against breast cancer cells (MCF7) (Al-Adiwish et al., 2017).

  • Antimicrobial Derivatives : Novel derivatives synthesized from pyrazole-carbonitriles were evaluated for their antimicrobial properties, offering insights into the development of new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Catalytic and Synthetic Applications

  • Catalytic Synthesis : Research into the catalytic applications of 1-methylimidazolium trinitromethanide showcased its efficacy in synthesizing pyrazole derivatives under green conditions, highlighting the potential for environmentally friendly chemical synthesis processes (Zolfigol et al., 2015).

  • Green Synthesis of Pyrazoles : Leveraging ionic liquids, a study presented a solvent-free, green protocol for the synthesis of dihydropyrano[2,3-c]pyrazoles, underscoring the shift towards more sustainable and eco-friendly chemical synthesis methods (Nimbalkar et al., 2017).

Chemical Reactivity and Synthesis of Derivatives

  • Pyrazolo[5,1-c][1,2,4]triazine Reactivity : Investigations into the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives have expanded the understanding of their potential use in synthesizing biologically active compounds (Mironovich & Shcherbinin, 2014).

  • Synthesis of Pyrano[2,3-c]pyrazoles : A study focusing on the one-pot synthesis of pyrano[2,3-c]pyrazoles in deep eutectic solvent highlighted innovative approaches to heterocyclic compound synthesis, presenting a step forward in the development of new pharmaceuticals (Bhosle et al., 2016).

Properties

IUPAC Name

3-(1-methylpyrazol-4-yl)pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5/c1-14-6-7(5-13-14)9-8(4-10)11-2-3-12-9/h2-3,5-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTFEQKDDUVFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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